MAO-A Inhibition: Norsalsolinol Exhibits Positive Cooperativity Distinct from Competitive Inhibition by Salsolinol Enantiomers
In a head-to-head study using human brain synaptosomal mitochondria, norsalsolinol (the target compound) induced positive cooperativity toward the MAO substrate kynuramine and inhibited MAO-B non-competitively with a Ki value much higher than for MAO-A [1]. In contrast, (R)- and (S)-salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) inhibited MAO-A competitively, with the R-enantiomer being more potent than the S-enantiomer [1]. This fundamental difference in inhibition mechanism and kinetics means norsalsolinol cannot be substituted with salsolinol in MAO-related studies.
| Evidence Dimension | MAO-A inhibition mechanism and MAO-B Ki |
|---|---|
| Target Compound Data | Positive cooperativity for MAO-A; Non-competitive MAO-B inhibition; Ki for MAO-B much higher than MAO-A |
| Comparator Or Baseline | Salsolinol (R- and S-): Competitive MAO-A inhibition; R-enantiomer more potent than S |
| Quantified Difference | Mechanism of MAO-A inhibition differs (positive cooperativity vs. competitive); Exact Ki values not specified in abstract but stated as 'much higher' for MAO-B |
| Conditions | Human brain synaptosomal mitochondria; substrate: kynuramine |
Why This Matters
The distinct MAO inhibition mechanism dictates experimental interpretation and precludes simple class-based substitution.
- [1] Minami M, et al. Inhibition of type A and B monoamine oxidase by 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines and their N-methylated derivatives. J Neural Transm Gen Sect. 1993; 92(2-3): 125-35. View Source
